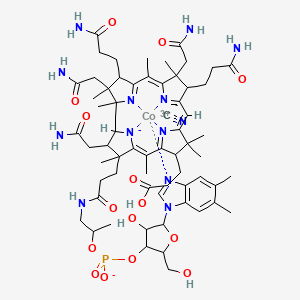

50-Carboxycyanocobalamin

Description

Contextualization of 50-Carboxycyanocobalamin within the Broader Cobalamin Science Landscape

This compound, also known as Vitamin B12 Monocarboxylic Acid, is a significant derivative and a known impurity of cyanocobalamin (B1173554) (Vitamin B12). Its structure is closely related to cyanocobalamin, featuring the characteristic corrin (B1236194) ring with a central cobalt atom. researchgate.net The key distinction is the presence of a carboxylic acid group, which modifies its chemical properties. This compound is classified as Cyanocobalamin Impurity B in the European Pharmacopoeia, with a specified maximum limit in commercial preparations, highlighting its relevance in pharmaceutical quality control.

The presence of the carboxyl group can influence the compound's biological activity. While it retains some of the functions of vitamin B12, its efficacy may be altered due to changes in how it binds to transport proteins. Research into such modified cobalamins is essential for understanding the structure-activity relationships within this vitamin family. researchgate.net These studies contribute to a deeper knowledge of how even minor structural changes can impact the biological role of these complex molecules. nih.gov

Historical Development of Research on Cobalamin Analogues and Impurities

The journey into understanding cobalamin and its analogues began long before the vitamin itself was isolated. In the late 19th century, Christiaan Eijkman's investigations into beriberi laid the groundwork for the discovery of essential nutrients. acs.org The pivotal moment for vitamin B12 research came in 1947 when Karl Folkers and his team at Merck successfully isolated the vitamin as bright red crystals. acs.org

Subsequent to this discovery, detailed analytical studies of cyanocobalamin preparations led to the identification of various related compounds and impurities, including this compound. Early crystallographic work in the 1960s provided the first structural insights into monocarboxylic acid derivatives of vitamin B12. As pharmaceutical manufacturing of cyanocobalamin became more sophisticated, the focus on process-related impurities intensified, leading to more systematic studies of these analogues. iajps.com It was discovered that these derivatives could arise from fermentation processes and exhibit distinct biological activities compared to the parent cyanocobalamin. Research also revealed that cobalamin analogues are naturally present in animal tissues and can be formed through interactions within multivitamin-mineral supplements. pnas.orgjci.org

Methodological Frameworks and Challenges in Investigating Complex Cobalamin Derivatives

The investigation of complex cobalamin derivatives like this compound presents several methodological challenges. A primary difficulty lies in their isolation and purification. Due to their low concentration in crude samples, enriching the levels of these impurities can be challenging. iajps.com Techniques like preparative high-performance liquid chromatography (HPLC) have been developed to isolate these compounds with high purity for further characterization. iajps.com

Spectroscopic methods are crucial for identifying and characterizing these derivatives. iajps.com However, the complexity of the cobalamin structure requires sophisticated analytical techniques. Resonance Raman optical activity (RROA) spectroscopy has emerged as a powerful tool to probe structural changes that may not be visible to other methods like circular dichroism spectroscopy. mdpi.com

Another challenge is the accurate quantification of total vitamin B12 in the presence of its various analogues. researchgate.net Standard assays may not differentiate between the active vitamin and its less active or inactive analogues, potentially leading to an overestimation of the vitamin's biological activity. nih.gov This has led to the development of more specific methods, such as those employing immunoaffinity chromatography and stable isotope dilution assays, to ensure accurate measurement. researchgate.net The inherent difficulty in derivatizing cobalamins for incorporation into other molecular structures also limits the full range of their potential applications in areas like bioinspired catalysis. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C63H87CoN13O15P | veeprho.com |

| Molecular Weight | 1356.35 g/mol | veeprho.com |

| CAS Number | 26264-28-8 | nih.gov |

| Synonyms | Vitamin B12 Monocarboxylic Acid, Vitamin B12 e-Monocarboxylic acid, CNCb-e-carboxylic acid, Cyanocobalamin Impurity B | nih.gov |

| Parent Compound | Cyanocobalamin | veeprho.com |

Properties

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-12,17-bis(3-amino-3-oxopropyl)-7-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(14-17-49(82)83)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKAGBDRPDSHOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)O)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)O)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87CoN13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origins and Formation Pathways of 50 Carboxycyanocobalamin in Research Contexts

Investigation of Degradation Mechanisms of Cyanocobalamin (B1173554) Leading to Carboxylated Forms

The stability of cyanocobalamin is finite, and it can degrade under various conditions to form impurities, including its carboxylated derivatives. One of the identified degradation routes is photodegradation. iajps.com Studies have shown that exposing Cyanocobalamin Active Pharmaceutical Ingredient (API) to light can lead to the formation of 50-carboxycyanocobalamin. iajps.com In research settings, controlled degradation of the cyanocobalamin API has been used as a method to enrich the concentration of impurities like this compound for the purpose of isolation and characterization. iajps.comiajps.com

Beyond light exposure, other factors such as temperature and hydrolysis can contribute to the degradation of cyanocobalamin. veeprho.com While specific studies detailing the precise mechanisms of carboxylation via thermal or hydrolytic pathways are not extensively available, it is understood that these conditions can compromise the integrity of the complex cobalamin structure, leading to various degradation products. veeprho.com

Exploration of Potential Side Reactions During Chemical Synthesis of Cyanocobalamin

This compound is frequently described as a process-related impurity, indicating its formation during the manufacturing process of cyanocobalamin. indiamart.comiajps.comveeprho.com The synthesis of cyanocobalamin is a complex process, typically involving microbial fermentation followed by purification and a chemical conversion step. veeprho.com During these stages, side reactions can occur, leading to the generation of impurities.

The industrial production of cyanocobalamin often involves converting naturally produced forms of cobalamin (like hydroxycobalamin) into the more stable cyano- form by introducing sodium cyanide. konochem.com Impurities can arise from residual fermentation by-products, unconverted intermediates from cobalamin precursors, or side-reactions during the chemical modification and purification steps. veeprho.com The formation of carboxylated derivatives such as this compound is one such side reaction. Although attempts have been made to enrich the impurity levels via synthetic routes, these have proven difficult, highlighting its nature as a low-level side product. iajps.com The European Pharmacopoeia designates this compound as Cyanocobalamin Impurity B and sets a maximum allowable limit, underscoring the need to control these synthetic side reactions.

Table 1: Research Findings on Formation Pathways

| Formation Pathway | Description | Key Factors | Source |

|---|---|---|---|

| Photodegradation | Formation as a photodegradation product of Cyanocobalamin API. | Exposure to light | iajps.com |

| Process-Related Side Reaction | Generated as an impurity during the multi-step manufacturing and purification of cyanocobalamin. | Fermentation conditions, chemical conversion steps, purification process | indiamart.comiajps.comveeprho.com |

| General Degradation | Can arise from thermal degradation or hydrolysis during storage. | High temperatures, humidity | veeprho.com |

Advanced Methodologies for Isolation and Purification of 50 Carboxycyanocobalamin for Research

Preparative High-Performance Liquid Chromatography (HPLC) Techniques for Isolation of Cobalamin Impurities

Preparative High-Performance Liquid Chromatography (HPLC) is considered the gold standard for isolating cobalamin impurities like 50-Carboxycyanocobalamin. This technique offers superior resolution compared to other methods such as crystallization or filtration, which are often insufficient for separating structurally similar compounds.

Research has led to the development of cost-effective and high-throughput preparative LC methods for the successful isolation of this compound. iajps.comiajps.com A specific method was developed with a total runtime of 35 minutes to separate it from the parent drug substance and other related impurities. iajps.com In one study, a crude sample containing approximately 36% this compound was processed using preparative HPLC to yield the compound with a purity exceeding 95%. iajps.comiajps.com

The process typically involves a reversed-phase C18 column, which is effective for separating the various components of the cobalamin mixture. iajps.com Following chromatographic separation, the collected fractions containing the purified compound are often lyophilized. This freeze-drying process removes the solvent, yielding the final product as a stable, crystalline powder suitable for use as a reference standard.

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Shimadzu PC-20AP system or equivalent | |

| Column | C18, 240 x 21.2 mm, 5µm | iajps.com |

| Mobile Phase A | 0.1% Formic Acid in Water | iajps.com |

| Mobile Phase B | Acetonitrile | iajps.com |

| Gradient Program | T/%B: 0.0/15, 20/15, 21/60, 25/60, 25.5/15, 35/15 | iajps.com |

| Flow Rate | 1.0 ml/min | iajps.com |

| Column Temperature | 35°C | iajps.com |

| Diluent | Water and Methanol (B129727) (75:25 ratio) | iajps.com |

| Post-Processing | Lyophilization (e.g., 48 hours at -50°C and 0.01 mBar) |

Optimization of Chromatographic Method Development for High-Purity Research Samples

The development of a successful isolation method hinges on the careful optimization of chromatographic conditions. For complex mixtures like cobalamin derivatives, achieving effective separation requires a systematic approach to method development. researchgate.net The goal is to maximize resolution between the target compound and adjacent impurities while maintaining a reasonable analysis time. iajps.com

The process begins with screening different stationary phases (columns) and mobile phase compositions. mdpi.com Reversed-phase columns, particularly C8 and C18, are commonly used for the analysis of Vitamin B12 and its impurities. iajps.comresearchgate.net Mobile phase optimization involves adjusting the organic solvent (e.g., Acetonitrile), the aqueous phase pH, and the type and concentration of additives like Formic Acid or Trifluoroacetic Acid. iajps.comresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the run, is crucial for separating compounds with different polarities, such as Cyanocobalamin (B1173554) and its carboxylated impurities. iajps.com

For this compound, a gradient method using Acetonitrile and 0.1% Formic Acid has proven effective. iajps.com In the analytical HPLC method used for purity assessment, this compound has a retention time of approximately 8.8 minutes, which distinguishes it from other impurities like 32-Carboxycyanocobalamin (retention time of 6.0 minutes). iajps.com The developed methods are validated according to established guidelines to ensure they are robust, specific, and accurate for their intended purpose. researchgate.net

| Parameter | Analytical HPLC | Preparative HPLC | Source |

|---|---|---|---|

| Primary Goal | Purity assessment, quantification | Isolation of pure compound | iajps.com |

| Column Dimension (ID) | Typically 4.6 mm | ≥21.2 mm | iajps.com |

| Stationary Phase | C8 or C18 | C18 | iajps.com |

| Particle Size | 3.5 µm - 5 µm | 5 µm or larger | iajps.com |

| Flow Rate | ~1.0 ml/min | Scaled up based on column diameter (e.g., 18-20 ml/min for a 21.2 mm ID column) | iajps.com |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) | iajps.com |

Strategies for Enrichment and Scale-Up of Minor Cobalamin Components for Academic Studies

A primary challenge in producing reference standards for minor impurities is obtaining sufficient starting material. iajps.comiajps.com For this compound, which exists at low levels in the final Cyanocobalamin drug substance, direct synthesis for enrichment can be difficult and may fail. iajps.comiajps.com Therefore, an effective strategy involves isolating the impurity from a crude or degraded API sample where its concentration is higher. iajps.com Crude synthesis batches may contain 36% to 50% of this compound, providing a viable source for isolation. iajps.com

For larger-scale academic studies, a multi-step purification strategy can be employed. The initial step may involve using adsorbent resins, such as Amberlite™, to perform a preliminary separation and enrichment of total cobalamins from a complex matrix like a fermentation broth. seplite.comnih.gov This resin-based extraction can remove a significant portion of interfering substances. seplite.com Following this initial clean-up and concentration, preparative HPLC is used as the final high-resolution step to isolate the specific minor component. seplite.com

The scale-up of the preparative HPLC method itself involves using larger columns and higher flow rates to process more material per run. This allows for the accumulation of the several milligrams of high-purity material required for thorough characterization and for use as an analytical reference standard in academic and quality control laboratories. iajps.comiajps.com

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 32-Carboxycyanocobalamin |

| Acetonitrile |

| Cyanocobalamin |

| Formic Acid |

| Methanol |

| Trifluoroacetic Acid |

Rigorous Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Mass Spectrometry (MS) Applications for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the unambiguous identification and structural analysis of 50-carboxycyanocobalamin. High-resolution electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is particularly effective.

Research has consistently shown a molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 1357.66. iajps.com This corresponds to the expected molecular formula of C₆₃H₈₇CoN₁₃O₁₅P, confirming the addition of a carboxyl group to the cyanocobalamin (B1173554) structure. nih.gov The precise molecular weight of this compound is reported as 1356.35 g/mol to 1356.40 g/mol . veeprho.compharmaffiliates.com Fragmentation analysis within the mass spectrometer provides further insights into the molecule's stability and the connectivity of its various structural components.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | iajps.com |

| Molecular Ion (m/z) | 1357.66 ([M+H]⁺) | iajps.com |

| Molecular Formula | C₆₃H₈₇CoN₁₃O₁₅P | nih.gov |

| Molecular Weight | 1356.35 - 1356.40 g/mol | veeprho.compharmaffiliates.com |

| Exact Mass | 1355.551415 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of the Corrinoid Core and Ligands

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C NMR, offers the most detailed structural information for this compound. pharmaffiliates.com While specific chemical shift data is often proprietary, the principles of its application are well-documented.

Proton NMR spectra reveal characteristic chemical shifts and coupling patterns that confirm the integrity of the complex corrin (B1236194) macrocycle, the benzimidazole (B57391) ring system, and the various side chains. The intricate multiplet patterns observed are a direct reflection of the molecule's stereochemical complexity and the three-dimensional arrangement of its atoms. The presence and position of the additional carboxylic acid group at C50 would be confirmed by distinct changes in the chemical shifts of nearby protons compared to the spectrum of cyanocobalamin.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Purity Assessment in Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for analyzing the corrinoid chromophore of this compound and for assessing its purity. iajps.com The compound, when dissolved in an aqueous solution, exhibits characteristic absorption maxima.

Studies have reported distinct absorption peaks at approximately 278 nm and 361 nm. iajps.com One particular study using a ~10.0 ppm solution in water recorded λmax values at 361.37 nm (with an absorbance of 0.1725 AU) and 278.20 nm (with an absorbance of 0.07802 AU). iajps.com These spectral features are very similar to those of cyanocobalamin and other cobalamin derivatives, with slight shifts being attributable to the electronic effects of the additional carboxylic acid functionality. This technique is also employed in purity assessments, often in conjunction with high-performance liquid chromatography (HPLC). fingredients.com

Table 2: UV-Vis Spectroscopic Data for this compound in Water

| Wavelength (λmax) | Absorbance (AU) | Concentration (ppm) | Reference |

| 361.37 nm | 0.1725 | ~10.0 | iajps.com |

| 278.20 nm | 0.07802 | ~10.0 | iajps.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. veeprho.com The IR spectrum displays characteristic absorption bands that confirm its complex structure.

Key observed bands include:

N-H stretching vibrations from the amide groups, typically seen around 3334.23 cm⁻¹.

C=O stretching from the amide groups at approximately 1662.23 cm⁻¹.

Aromatic C=C stretching vibrations at 1572.48 cm⁻¹ and 1496.48 cm⁻¹, confirming the benzimidazole system.

C-N stretching from amine groups at various frequencies.

The presence of the carboxylic acid group would also be expected to introduce a characteristic C=O stretch and a broad O-H stretch, though specific data for these in this compound is not detailed in the provided search results.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3334.23 | N-H Stretch (Amide) | |

| 1662.23 | C=O Stretch (Amide) | |

| 1572.48 | Aromatic C=C Stretch | |

| 1496.48 | Aromatic C=C Stretch |

Comparative Spectroscopic Analysis with Parent Cyanocobalamin and Other Defined Analogues

A comparative analysis of the spectroscopic data of this compound with that of cyanocobalamin and other analogues is crucial for its definitive identification.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound closely mirrors that of cyanocobalamin, which shows maxima at approximately 278 nm, 361 nm, and 550 nm. fingredients.com The slight shifts observed in the λmax values for this compound are attributed to the influence of the carboxyl group. For instance, another impurity, Cyanocobalamin Impurity F, shows a hypsochromic (blue) shift of 3 nm at the 361 nm peak compared to cyanocobalamin, highlighting how subtle structural changes affect the spectrum.

Mass Spectrometry: The molecular weight of this compound (~1356.35 g/mol ) is slightly higher than that of cyanocobalamin (1355.37 g/mol ) due to the net addition of a COOH group and loss of H, which is a key distinguishing feature. fingredients.com

Chromatography: In HPLC analysis, this compound exhibits a distinct retention time compared to cyanocobalamin and other impurities like 32-carboxycyanocobalamin, allowing for their separation and quantification. iajps.com

This comparative approach, utilizing a panel of spectroscopic and chromatographic methods, is essential for the rigorous characterization and quality control of cyanocobalamin, ensuring that impurities like this compound are accurately identified and quantified. iajps.com

Biochemical Interactions and Functional Implications in Model Systems

Investigation of 50-Carboxycyanocobalamin as a Ligand for Cobalamin-Binding Proteins in in vitro Models

This compound, a monocarboxylic acid derivative of cyanocobalamin (B1173554) (Vitamin B12), demonstrates altered binding affinity for essential cobalamin transport proteins. The introduction of a carboxylic acid group at position 50 of the corrin (B1236194) ring influences its interaction with these proteins. Studies indicate that while it retains some ability to bind, its efficacy is reduced compared to cyanocobalamin. This altered affinity affects its transport and bioavailability within biological systems.

Transport proteins like transcobalamin and intrinsic factor are crucial for the absorption and cellular uptake of cobalamin. The binding of this compound to these proteins is a critical determinant of its biological activity. Research suggests that the structural modification impacts the recognition and binding by these transport molecules, leading to less efficient uptake compared to the parent vitamin B12.

The following table summarizes the key cobalamin-binding proteins and the observed impact of the 50-carboxy modification on binding.

| Cobalamin-Binding Protein | Function | Reported Interaction with this compound | Source |

| Intrinsic Factor (IF) | Facilitates cobalamin absorption in the ileum. | Altered binding affinity, potentially reducing intestinal uptake. | nih.gov |

| Transcobalamin (TC) | Transports cobalamin in the bloodstream to tissues. | Reduced binding efficacy, which may impair systemic distribution. | |

| Haptocorrin (HC) | Binds cobalamin in saliva and gastric juice, protecting it from degradation. | Binds to haptocorrin, but the subsequent transfer to intrinsic factor may be affected. |

Potential Substrate or Inhibitor Activity in Cobalamin-Dependent Enzymatic Reactions in Cell-Free Systems

The biological function of cobalamin is intrinsically linked to its role as a cofactor for two critical mammalian enzymes: methionine synthase (MS) and methylmalonyl-CoA mutase (MCM). nih.govmdpi.com this compound, as a structural analog, has been investigated for its potential to act as either a substrate or an inhibitor in these enzymatic reactions. The positional isomerism of carboxy derivatives on the corrin ring is a key factor influencing their interaction with these enzymes.

Methionine Synthase (MS): This cytosolic enzyme is vital for the remethylation of homocysteine to methionine, a process essential for DNA synthesis and repair. In vitro studies using cell extracts have shown that different forms of cobalamin can induce MS activity. nih.gov While specific data on the direct inhibitory or substrate activity of this compound is limited, its structural similarity to cyanocobalamin suggests it could interact with MS, potentially influencing the methionine synthesis pathway.

Methylmalonyl-CoA Mutase (MCM): This mitochondrial enzyme catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of certain amino acids and odd-chain fatty acids. mdpi.comnih.gov The activity of MCM is dependent on adenosylcobalamin. nih.gov The presence of the carboxy group in this compound may interfere with its conversion to the active cofactor form or its binding to the apoenzyme, potentially acting as a competitive inhibitor.

The table below outlines the potential interactions of this compound with these key enzymes.

| Enzyme | Cellular Location | Function | Potential Interaction with this compound | Source |

| Methionine Synthase (MS) | Cytosol | Converts homocysteine to methionine. | May interact with the enzyme, potentially influencing its activity. | nih.gov |

| Methylmalonyl-CoA Mutase (MCM) | Mitochondria | Converts L-methylmalonyl-CoA to succinyl-CoA. | May act as an inhibitor due to structural differences affecting cofactor function. | nih.gov |

Theoretical Models of Molecular Recognition and Binding Specificity with Biological Targets

Computational models and structural analysis provide insights into the molecular recognition of this compound by biological targets. The core structure of the molecule retains the characteristic corrin ring with a central cobalt ion, which is fundamental to its identity as a cobalamin derivative. However, the distinguishing feature is the carboxylic acid group at a specific position, which alters its chemical and biological properties.

X-ray and neutron diffraction studies on monocarboxylic acid derivatives of vitamin B12 have been instrumental in understanding their detailed molecular structure. These studies have revealed the precise placement of atoms within the crystal structure, which is crucial for modeling interactions with proteins. While specific molecular docking studies for this compound are not widely published, the available structural data allows for theoretical modeling of its fit into the binding pockets of transport proteins and enzymes. The addition of the negatively charged carboxyl group is expected to create new electrostatic and steric interactions that differ from those of cyanocobalamin, likely explaining the observed differences in binding affinity.

Role in Non-Mammalian (e.g., Microbial) Cobalamin Metabolism Pathways

Cobalamin is synthesized de novo exclusively by certain bacteria and archaea through complex biosynthetic pathways, which can be either aerobic or anaerobic. wikipedia.orgnih.gov These pathways involve numerous enzymatic steps to construct the intricate corrin ring structure. mdpi.com

Microorganisms such as Pseudomonas denitrificans and Propionibacterium shermanii are well-known industrial producers of vitamin B12, utilizing either the aerobic or anaerobic pathway, respectively. mdpi.comveeprho.com The biosynthesis process culminates in the formation of cobyrinic acid, which contains seven carboxylate groups. wikipedia.org In subsequent steps, most of these are amidated. wikipedia.org The presence of this compound as a known impurity in commercial cyanocobalamin preparations suggests it can be formed during these microbial fermentation processes.

Some microbes also possess "salvage pathways," allowing them to assimilate external corrinoids like cobinamide to produce active B12. mdpi.comresearchgate.net It is conceivable that some microorganisms could potentially utilize or be inhibited by this compound present in their environment, although specific studies detailing its role or metabolism in non-mammalian pathways are not extensively documented. The regulation of cobalamin synthesis in microbes is tightly controlled, often through mechanisms like riboswitches that sense intracellular cobalamin concentrations. nih.gov

| Microbial Species Example | Biosynthesis Pathway | Relevance to this compound | Source |

| Pseudomonas denitrificans | Aerobic | A known industrial producer where derivatives like this compound can arise as byproducts. | mdpi.comveeprho.com |

| Propionibacterium shermanii | Anaerobic | Another industrial producer where similar byproduct formation is possible. | wikipedia.orgmdpi.com |

| Escherichia coli | Salvage Pathway (can synthesize B12 if provided with intermediates) | Could potentially interact with exogenous this compound, though specific effects are uncharacterized. | researchgate.net |

Application As a Research Reference Standard and Analytical Tool

Development of Analytical Reference Standards for Quality Control in Pharmaceutical Research

The development and use of analytical reference standards are fundamental to pharmaceutical quality control. spirochem.comsigmaaldrich.com These high-purity substances serve as benchmarks for the identification and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. spirochem.com In the context of cyanocobalamin (B1173554) production, 50-carboxycyanocobalamin is a known impurity that must be monitored.

The isolation and purification of this compound to a high degree of purity (often exceeding 95%) allows for its establishment as a certified reference standard. iajps.com This process typically involves preparative high-performance liquid chromatography (HPLC) techniques. iajps.com Once characterized, this reference standard is used for:

Identity Confirmation: By comparing the chromatographic retention time and spectral data of a peak in a cyanocobalamin sample to that of the this compound standard, analysts can definitively identify its presence.

Quantitative Analysis: The reference standard allows for the accurate determination of the amount of this compound present in a sample. This is crucial for ensuring that its levels remain below the limits set by pharmacopeias.

The European Pharmacopoeia, for instance, designates this compound as Cyanocobalamin Impurity B and sets a maximum allowable limit in cyanocobalamin preparations. aquigenbio.compharmaffiliates.com

Utilization in Method Validation Studies for Related Substance Profiling of Cobalamin Preparations

Method validation is a critical process in pharmaceutical analysis that demonstrates the reliability, accuracy, and precision of an analytical procedure. rheniumbio.co.il this compound is an essential component in the validation of analytical methods designed to assess the purity of cyanocobalamin.

During method validation for related substance profiling, the this compound reference standard is used to assess several key parameters:

Specificity/Selectivity: The method's ability to distinguish between cyanocobalamin and its related substances, including this compound, is verified. This ensures that the analytical signal for each compound is free from interference from others.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified by the method is determined. This is vital for monitoring trace levels of the impurity.

Accuracy: The accuracy of the method is assessed by spiking known amounts of the this compound standard into a sample matrix and measuring the recovery.

Precision: The method's precision is evaluated by repeatedly analyzing samples containing this compound to determine the degree of agreement between individual test results.

High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of cyanocobalamin and its impurities. service.gov.ukshimadzu.comfssai.gov.in A typical HPLC method utilizes a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. iajps.comfssai.gov.in

Table 1: Example HPLC Method Parameters for Cobalamin Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 361 nm |

| Column Temperature | 35°C |

This table presents a general example of HPLC conditions and may vary depending on the specific application and instrumentation.

Application in Purity and Impurity Profiling Research of Cyanocobalamin Preparations

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. veeprho.com this compound is a key marker in the impurity profile of cyanocobalamin. Research in this area focuses on understanding the formation, characterization, and control of this and other related substances.

The availability of a pure this compound reference standard facilitates:

Identification of Unknown Peaks: During the analysis of cyanocobalamin batches, any unknown peaks in the chromatogram can be compared to the retention time of the this compound standard to aid in their identification.

Degradation Studies: Forced degradation studies are conducted to understand the stability of cyanocobalamin under various stress conditions (e.g., acid, base, light, heat). The this compound standard helps in identifying it as a potential degradation product.

Process Optimization: By monitoring the levels of this compound during the manufacturing process, researchers can optimize reaction and purification conditions to minimize its formation.

Studies have shown that this compound can be isolated from crude cyanocobalamin samples using preparative HPLC, achieving purities greater than 95%. iajps.com This isolated material is then fully characterized using various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its structure. iajps.com

Table 2: Characterization Data for this compound

| Technique | Observed Result |

| Molecular Formula | C63H87CoN13O15P |

| Molecular Weight | 1356.35 g/mol |

| Mass Spectrometry (ESI+) | m/z = 1357.66 [M+H]+ |

This data is based on findings from research focused on the isolation and characterization of cyanocobalamin impurities. iajps.com

Use as a Chemical Probe for Elucidating Cobalamin Chemical Biology in Academic Investigations

Beyond its role in pharmaceutical quality control, this compound and other cobalamin derivatives serve as valuable tools in academic research to probe the intricate chemical biology of vitamin B12. nih.govescholarship.org These investigations aim to understand the transport, metabolism, and function of cobalamins in biological systems.

While specific studies solely utilizing this compound as a chemical probe are not extensively documented in the provided search results, the general principle involves using modified cobalamins to:

Study Enzyme-Substrate Interactions: By introducing a carboxyl group, the binding affinity and catalytic activity of B12-dependent enzymes can be investigated. This helps to elucidate the structural requirements for enzyme recognition and function.

Investigate Transport Mechanisms: Labeled or modified cobalamins can be used to track their uptake and transport across cell membranes, providing insights into the proteins and pathways involved.

Develop Antagonists: Derivatives of vitamin B12, including monocarboxylic acid forms, have been shown to act as competitive antagonists in some biological systems, allowing researchers to probe the consequences of inhibiting B12-dependent pathways.

The use of such chemical probes is crucial for advancing our fundamental understanding of the diverse roles of cobalamins in cellular processes. nih.govescholarship.org

Computational and Theoretical Investigations on 50 Carboxycyanocobalamin

Molecular Dynamics Simulations of Its Interactions with Protein Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a molecule like 50-carboxycyanocobalamin, MD simulations can provide critical insights into its dynamic behavior and interactions within a biological context, such as with transport proteins or enzymes.

An MD simulation of this compound interacting with a transport protein like transcobalamin II (TCII) would likely show modified binding dynamics. The carboxyl group could form new electrostatic interactions or steric clashes with amino acid residues in the binding pocket, potentially affecting the stability and orientation of the bound complex. Such simulations would typically track parameters like root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of specific intermolecular contacts (e.g., hydrogen bonds).

Illustrative Data Table for MD Simulation Parameters: This table illustrates the type of data that would be generated from an MD simulation study comparing cyanocobalamin (B1173554) and this compound binding to a protein.

| Parameter | Cyanocobalamin | This compound (Hypothetical) | Significance |

| Average RMSD of Ligand (Å) | 1.5 ± 0.3 | 1.8 ± 0.4 | Indicates ligand stability in the binding pocket. |

| Average RMSF of Binding Site Residues (Å) | 1.2 ± 0.2 | 1.4 ± 0.3 | Shows flexibility of the protein's binding site. |

| Key Hydrogen Bonds Formed | Residues A, B, C | Residues A, D, E (new interaction) | Identifies specific intermolecular interactions. |

| Binding Free Energy (kcal/mol) | -10.5 | -9.8 | Predicts the overall strength of the interaction. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity.

Detailed Research Findings: Studies on cyanocobalamin and its precursors using combined quantum mechanics/molecular mechanics (QM/MM) and DFT have shown that axial ligands significantly influence the energies of the cobalt ion's d-orbitals. nih.govnih.gov For example, the nature of the upper axial ligand affects the energy of the lowest-energy electronic transitions. nih.gov The substitution of a propionamide (B166681) side chain with a propionic acid group in this compound introduces a carboxylate group, which would alter the local electronic environment.

DFT calculations would be expected to show a redistribution of electron density around the corrin (B1236194) ring, particularly along the side chain bearing the new carboxyl group. This could, in turn, subtly influence the electronic properties of the central cobalt ion and its axial ligands. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's reactivity. The presence of the carboxyl group would likely lower the LUMO energy, potentially making the molecule more susceptible to certain reactions. These calculations are crucial for understanding the molecule's stability and degradation pathways. nih.gov

Illustrative Data Table for Quantum Chemical Calculation Results: This table presents hypothetical data comparing the electronic properties of cyanocobalamin and this compound derived from DFT calculations.

| Property | Cyanocobalamin | This compound (Hypothetical) | Implication |

| HOMO Energy (eV) | -5.8 | -5.9 | Related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -2.1 | -2.3 | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 3.7 | 3.6 | Indicates chemical reactivity and electronic stability. |

| Dipole Moment (Debye) | 8.5 | 9.2 | Reflects the overall polarity of the molecule. |

In Silico Docking Studies for Predicting Binding Affinities and Orientations

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to protein targets.

Detailed Research Findings: Molecular docking studies of various cobalamin forms with the human transport protein transcobalamin II (TCII) have successfully predicted their binding modes. mdpi.com These studies show that natural cobalamins bind within a specific pocket, and the calculated binding energy correlates with their affinity. mdpi.com For this compound, docking studies would be invaluable for predicting how the additional carboxyl group affects its interaction with transport proteins like TCII or metabolic enzymes.

A docking simulation would place this compound into the protein's active or binding site and calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results would reveal the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the ligand. It is plausible that the carboxyl group of this compound could form a new, strong electrostatic or hydrogen bond interaction with a positively charged or polar residue (like lysine (B10760008) or arginine) in the binding site, or conversely, introduce a repulsive interaction that weakens binding affinity. For example, studies on other vitamin B12 analogs have shown that modifications can alter binding affinity to proteins like Intrinsic Factor. imrpress.com

Illustrative Data Table for Molecular Docking Results: This table shows representative results from a hypothetical docking study of cyanocobalamin and this compound with a target protein.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Orientation |

| Cyanocobalamin | -11.2 | Tyr88, Ser121, Trp125 | Corrin ring deep in the pocket. |

| This compound (Hypothetical) | -10.7 | Tyr88, Trp125, Lys92 (new H-bond) | Similar to cyanocobalamin but with altered side chain orientation. |

Prediction of Conformational Preferences and Stereochemical Effects via Computational Methods

The three-dimensional conformation of a molecule is critical to its biological function. Computational methods can predict the most stable conformations and analyze the effects of stereochemistry.

Detailed Research Findings: this compound is a large and highly flexible molecule. According to the PubChem database, the generation of a 3D conformer is disallowed because the molecule has too many atoms and is too flexible, which presents significant computational challenges. nih.gov This inherent flexibility means the molecule does not have a single static structure but exists as an ensemble of different conformations.

Illustrative Data Table of Conformational Analysis: This table illustrates potential low-energy conformations and their characteristics for this compound.

| Conformation ID | Relative Energy (kcal/mol) | Dihedral Angle (C49-C50-C51-O) | Key Intramolecular Interaction |

| Conf-1 | 0.00 | 175° | Hydrogen bond between carboxyl H and corrin amide O. |

| Conf-2 | 0.85 | -65° | Extended side chain, solvent-exposed carboxyl group. |

| Conf-3 | 1.20 | 70° | Steric interaction with adjacent methyl group. |

Comparative Research with Other Cobalamin Impurities and Analogues

Distinguishing Structural Features and Reactivity Profiles of 50-Carboxycyanocobalamin versus 32-Carboxycyanocobalamin

This compound and 32-Carboxycyanocobalamin are monocarboxylic acid derivatives of cyanocobalamin (B1173554) (Vitamin B12) and are recognized as process-related impurities in its manufacture. iajps.com Their primary distinguishing feature is the specific location of the carboxyl group (-COOH) substitution on the corrin (B1236194) ring, a form of positional isomerism that significantly influences their physicochemical properties and interactions with biological systems.

The fundamental structure of these molecules consists of a complex corrin ring with a central cobalt atom. iajps.com In this compound, the carboxyl group is attached at the 50-position of the ring, whereas in 32-Carboxycyanocobalamin, the substitution occurs at the 32-position. This seemingly minor difference in substitution site leads to distinct spatial arrangements and electronic distributions, which can affect their chromatographic behavior and enzymatic interactions. iajps.com Research detailing the isolation of these impurities from cyanocobalamin drug substance confirms their distinct retention times in High-Performance Liquid Chromatography (HPLC), a direct consequence of their structural differences. iajps.com

The reactivity of both isomers is largely dictated by the functional groups present: the corrin ring, the central cobalt ion, and the appended carboxyl group. Both compounds can undergo reactions such as oxidation and reduction. The carboxyl group itself can participate in substitution reactions. While specific comparative reactivity studies are not extensively detailed, the different positioning of the electron-withdrawing carboxyl group adjacent to the conjugated corrin ring system likely results in subtle differences in their redox potentials and susceptibility to nucleophilic or electrophilic attack.

| Feature | This compound | 32-Carboxycyanocobalamin |

|---|---|---|

| Systematic Name | Cyanocobalamin Impurity B | Cyanocobalamin Impurity D |

| CAS Number | 26264-28-8 | 38218-77-8 |

| Molecular Formula | C₆₃H₈₇CoN₁₃O₁₅P | C₆₃H₈₇CoN₁₃O₁₅P |

| Molecular Weight | ~1356.35 g/mol | ~1356.40 g/mol |

| Key Structural Feature | Carboxyl (-COOH) group at the 50-position of the corrin ring. | Carboxyl (-COOH) group at the 32-position of the corrin ring. |

Comprehensive Impurity Profiling of Commercial Cyanocobalamin Preparations in Research

The quality control of commercial cyanocobalamin preparations involves rigorous impurity profiling to ensure purity and consistency. Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) have established specifications for several known impurities. nih.gov this compound is designated as Cyanocobalamin Impurity B, a significant process-related impurity that must be monitored. pharmaffiliates.com

Research and industrial batch testing reveal the presence of a variety of impurities alongside Impurity B. These include other carboxylated derivatives, epimers, and degradation products. The European Pharmacopoeia stipulates a maximum allowable concentration of 0.5% for this compound (Impurity B) in commercial cyanocobalamin. nih.gov Industrial analyses have shown that impurity levels can range from non-detectable to this 0.5% limit, indicating that optimized manufacturing processes can effectively minimize its formation. nih.gov In some analyses of multiple commercial batches, Impurity B and Impurity D were not detected, demonstrating high compliance with regulatory standards. nih.gov

| Impurity Designation (Ph. Eur.) | Chemical Name | CAS Number | Regulatory Limit (Ph. Eur.) |

|---|---|---|---|

| Impurity A | Cyanocobalamin 7β,8β-lactone | 23208-66-4 | ≤ 0.7% |

| Impurity B | This compound | 26264-28-8 | ≤ 0.5% |

| Impurity C | 34-Methylcyanocobalamin | 38218-51-8 | ≤ 1.5% |

| Impurity D | 32-Carboxycyanocobalamin | 38218-77-8 | ≤ 0.5% |

| Impurity E | 8-epi-Cyanocobalamin | 41325-63-7 | ≤ 0.5% |

Data sourced from multiple references. nih.govpharmaffiliates.com

Structure-Activity Relationship (SAR) Studies of Carboxylated Cobalamin Derivatives

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. rsdjournal.org For cobalamin derivatives, SAR studies are crucial for understanding how modifications to the core molecule affect its function as a vitamin and coenzyme. The introduction of a carboxyl group, as seen in this compound, fundamentally alters the molecule's properties and, consequently, its biological efficacy.

The biological action of vitamin B12 is dependent on its conversion to active coenzyme forms (methylcobalamin and adenosylcobalamin) and its ability to bind to specific transport proteins, such as transcobalamin II, for delivery to cells. The addition of a carboxyl group creates a new acidic functional group and slightly increases the molecule's polarity and size.

Research indicates that this structural modification has a tangible impact on biological function. Specifically, this compound is reported to have an altered binding affinity for the transport protein transcobalamin II. This weaker interaction hinders its efficient transport and cellular uptake. As a result, while it may retain partial activity in some biological assays, it is considered less efficacious than the parent cyanocobalamin molecule. The position of the carboxyl group is critical, as different isomers may exhibit varying degrees of altered activity depending on how the modification interferes with key binding sites on enzymes and transport proteins.

Future Research Directions and Unexplored Avenues

Elucidation of Comprehensive Biosynthetic or Degradative Pathways in Relevant Biological Systems

The precise biological pathways leading to the formation or degradation of 50-carboxycyanocobalamin remain largely uncharted. While it is known to arise from the mild acid hydrolysis and photodegradation of cyanocobalamin (B1173554), its biogenesis within living systems is less understood. rri.res.inmdpi.com It has been suggested that monocarboxylic acid derivatives of vitamin B12 can be formed during fermentation processes.

Future research could focus on identifying and characterizing the specific enzymes and metabolic routes involved in the potential biosynthesis of this compound in microorganisms. Studies have shown that various bacteria, such as Pseudomonas rubescens and Aerobacter aerogenes, can degrade vitamin B12 into different pigments, suggesting that microbial systems possess the enzymatic machinery to modify the corrin (B1236194) ring. nih.govnih.gov Investigating whether similar enzymatic processes could lead to the specific carboxylation at the C-50 position would be a significant advancement. This could involve screening microbial libraries for this capability and subsequently isolating and characterizing the responsible enzymes.

Conversely, understanding the degradative pathways of this compound in mammalian systems is crucial. While the general metabolism of vitamin B12 involves its conversion to active coenzymes, methylcobalamin (B1676134) and adenosylcobalamin, the fate of this carboxylated analogue is not well-defined. nih.gov Research should aim to determine if this compound can be metabolized, and if so, to identify the resulting products and the enzymes involved. This knowledge would provide a more complete picture of cobalamin metabolism and the biological impact of its derivatives.

Development of Novel Synthetic Routes for Academic Research on Complex Cobalamin Impurities

The availability of pure this compound is currently limited, with preparative High-Performance Liquid Chromatography (HPLC) being the primary method for its isolation from crude cyanocobalamin samples. mdpi.com This process is often challenging due to the low concentration of the impurity. mdpi.com The development of efficient and scalable synthetic routes is therefore a critical area for future research to facilitate broader academic investigation into complex cobalamin impurities.

The total synthesis of vitamin B12, a monumental achievement by Woodward and Eschenmoser, underscores the complexity of corrin chemistry. wikipedia.orgwikipedia.org While a full synthesis of this compound may be impractical for routine research, the development of semi-synthetic methods starting from cyanocobalamin or other advanced intermediates could be a viable approach. Research in this area could explore selective chemical or enzymatic modifications of the cyanocobalamin molecule. For instance, investigating specific reagents or biocatalysts that can introduce a carboxyl group at the C-50 position would be a significant breakthrough.

Furthermore, exploring different synthetic strategies, such as those developed for other cobalamin analogues, could provide valuable insights. kent.ac.ukacs.org A reliable synthetic route would not only provide the necessary quantities of this compound for research but also enable the synthesis of isotopically labeled versions (e.g., with ¹³C or ¹⁴C) for metabolic and mechanistic studies.

Advanced Structural Studies of this compound in Complex with Research Targets (e.g., via Cryo-EM, X-ray Crystallography)

The three-dimensional structure of a monocarboxylic acid derivative of vitamin B12 was first elucidated through X-ray and neutron diffraction studies by Nockolds, Ramaseshan, and their colleagues. rri.res.inias.ac.inresearchgate.netneutronsources.org These seminal studies provided foundational knowledge of the molecule's conformation. However, to fully understand its biological interactions, advanced structural studies of this compound in complex with relevant biological targets are necessary.

Future research should aim to obtain high-resolution structures of this compound bound to key proteins in the vitamin B12 transport and metabolism pathway, such as transcobalamin (TC) and the lysosomal transporter ABCD4. mdpi.comnih.gov Techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography could reveal the precise molecular interactions and conformational changes that occur upon binding. Recent cryo-EM studies have successfully determined the structures of the cobalamin riboswitch and the BtuCD-F transporter, demonstrating the feasibility of these techniques for studying large biomolecular complexes involving cobalamin. researchgate.netoup.com

Comparing the binding mode of this compound to that of cyanocobalamin would provide a structural basis for its reportedly reduced biological efficacy. These studies could elucidate how the additional carboxyl group affects the affinity and specificity of binding to transport proteins and enzymes, potentially through altered hydrogen bonding networks or steric hindrance.

Exploration of Unconventional, Non-Therapeutic, Research-Oriented Applications

Beyond its role as a pharmaceutical impurity, this compound holds potential as a specialized tool in biochemical and medical research. The presence of a unique carboxyl group offers a potential site for chemical modification, opening avenues for the development of novel research probes.

Future research could explore the conjugation of this compound to fluorescent dyes, biotin, or other reporter molecules. Such derivatives could be used to study the cellular uptake and trafficking of cobalamins with modified structures. The synthesis of cobalamin derivatives for drug delivery and diagnostic purposes is an active area of research, and this compound could serve as a novel scaffold in this context. unifr.chgoogle.com

Furthermore, this compound could be employed as a competitive inhibitor or a molecular probe to investigate the substrate specificity of enzymes and transport proteins involved in cobalamin metabolism. nih.gov By comparing its interaction with these proteins to that of the natural substrate, researchers could gain deeper insights into the structural requirements for recognition and catalysis. The use of modified cobalamin analogues to study enzymatic reactions and cellular processes has been demonstrated, and this compound represents an underutilized tool in this regard. acs.orggoogle.compharmacoeconomics.ru

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.